(E)-diethyl 5-((dicyanomethyl)diazenyl)-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
(E)-diethyl 5-((dicyanomethyl)diazenyl)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound featuring a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-diethyl 5-((dicyanomethyl)diazenyl)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common approach is the diazotization of a suitable precursor followed by coupling with a dicyanomethyl group. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and efficiency, often incorporating continuous flow techniques and real-time monitoring to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
(E)-diethyl 5-((dicyanomethyl)diazenyl)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can remove certain functional groups or alter the oxidation state of the compound.
Substitution: Functional groups on the thiophene ring can be replaced with other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(E)-diethyl 5-((dicyanomethyl)diazenyl)-3-methylthiophene-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism by which (E)-diethyl 5-((dicyanomethyl)diazenyl)-3-methylthiophene-2,4-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that facilitate biochemical reactions or signal transduction pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,4-dicarboxylate derivatives: These compounds share a similar core structure but differ in their substituents.
Dicyanomethyl-substituted thiophenes: These compounds have similar electronic properties and reactivity.
Uniqueness
(E)-diethyl 5-((dicyanomethyl)diazenyl)-3-methylthiophene-2,4-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other compounds may not be suitable.
Properties
IUPAC Name |
diethyl 5-(dicyanomethyldiazenyl)-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4S/c1-4-21-13(19)10-8(3)11(14(20)22-5-2)23-12(10)18-17-9(6-15)7-16/h9H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPPNJVLXDVMEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=NC(C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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